

Application of CD147 Targeting in Triple-Negative Breast Cancer Research

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Compound of Interest

Compound Name: MS147

Cat. No.: B15543813

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Note on Terminology: Initial research for "**MS147**" in the context of triple-negative breast cancer (TNBC) did not yield specific results. However, extensive literature is available on CD147, a key protein implicated in TNBC progression. It is presumed that "**MS147**" was a typographical error, and this document will focus on the application of targeting CD147 in TNBC research.

Introduction

Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets renders it unresponsive to hormonal or HER2-targeted therapies, leaving chemotherapy as the primary treatment modality. Consequently, there is an urgent need to identify and validate novel therapeutic targets for TNBC.

CD147, also known as Basigin or EMMPRIN, is a transmembrane glycoprotein that is significantly overexpressed in various malignancies, including TNBC.^{[1][2]} Its high expression is correlated with aggressive tumor behavior, including increased proliferation, invasion, metastasis, and poor patient prognosis.^{[1][3][4]} These characteristics position CD147 as a promising therapeutic target for the development of novel treatment strategies for TNBC. This application note provides an overview of the role of CD147 in TNBC and detailed protocols for key experiments to investigate its function and the efficacy of potential inhibitors.

Mechanism of Action of CD147 in TNBC

CD147 contributes to the malignant phenotype of TNBC through multiple signaling pathways. It is a potent inducer of extracellular matrix metalloproteinases (MMPs), which degrade the extracellular matrix, thereby facilitating tumor invasion and metastasis. Furthermore, CD147 has been implicated in the regulation of cancer cell metabolism, proliferation, and survival through its interaction with various signaling molecules.

A key signaling pathway influenced by CD147 in TNBC involves the activation of downstream effectors that promote cell proliferation and survival. Interfering with CD147 has been shown to decrease the proliferation and invasion of breast cancer cells while increasing the rate of apoptosis.^[5]

Data Presentation

Table 1: Expression of CD147 in Triple-Negative Breast Cancer

Study Cohort Size (TNBC Patients)	Method	CD147 Positive Expression Rate in TNBC	Comparison Group	Key Findings	Reference
110	Immunohistochemistry	81.82%	-	High CD147 expression correlated with higher histological grade and was an independent risk factor for prognosis.	[3]
81	Immunohistochemistry	76.9%	-	Higher serum CD147 levels were found in TNBC patients compared to healthy individuals.	[5]

168	Immunohistochemistry	23.8%	Non-TNBC (11.9%)	CD147 expression was significantly higher in TNBC and associated with poor overall survival in chemotherapy-treated patients.	[1]
127	Immunohistochemistry	48.0% (High Expression)	Mammary Gland Fibroma	High CD147 expression was significantly correlated with shorter progression-free and overall survival.	[4]

Table 2: Prognostic Significance of CD147 Expression in TNBC

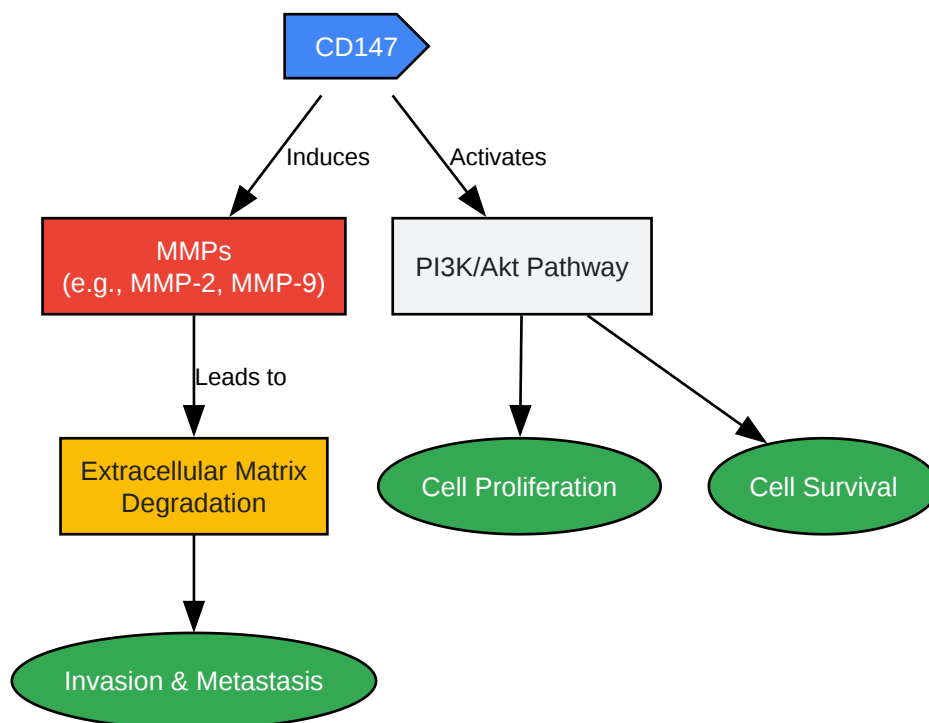
Study	Cohort Size (TNBC Patients)	Follow-up Period	Parameter	Finding	p-value	Reference
	110	Not Specified	Overall Survival & Disease-Free Survival	High CD147 expression associated with shorter survival.	p=0.024 (OS), p=0.001 (DFS)	[3]
	76	3 years	3-year Mortality	Higher post- chemotherap y CD147 concentration in deceased patients.	p<0.05	[5]
	127	Not Specified	Overall Survival & Progression- Free Survival	High CD147 expression associated with shorter survival.	p=0.037 (OS), p=0.039 (PFS)	[4]

Table 3: Effects of CD147 Inhibition/Knockdown in TNBC Cell Lines

TNBC Cell Line	Method of Inhibition	Effect on Proliferation	Effect on Invasion	Effect on Apoptosis	Reference
MDA-MB-231	Upregulation of miR-890 (targets CD147)	Inhibition	Inhibition	Apoptosis rate increased from 17.01% to 59.12%.	[6]
HCC-70	Upregulation of miR-890 (targets CD147)	Inhibition	Inhibition	Not Quantified	[6]
Breast Cancer Cells	Interference with CD147	Decreased	Decreased	Increased	[5]

Mandatory Visualization

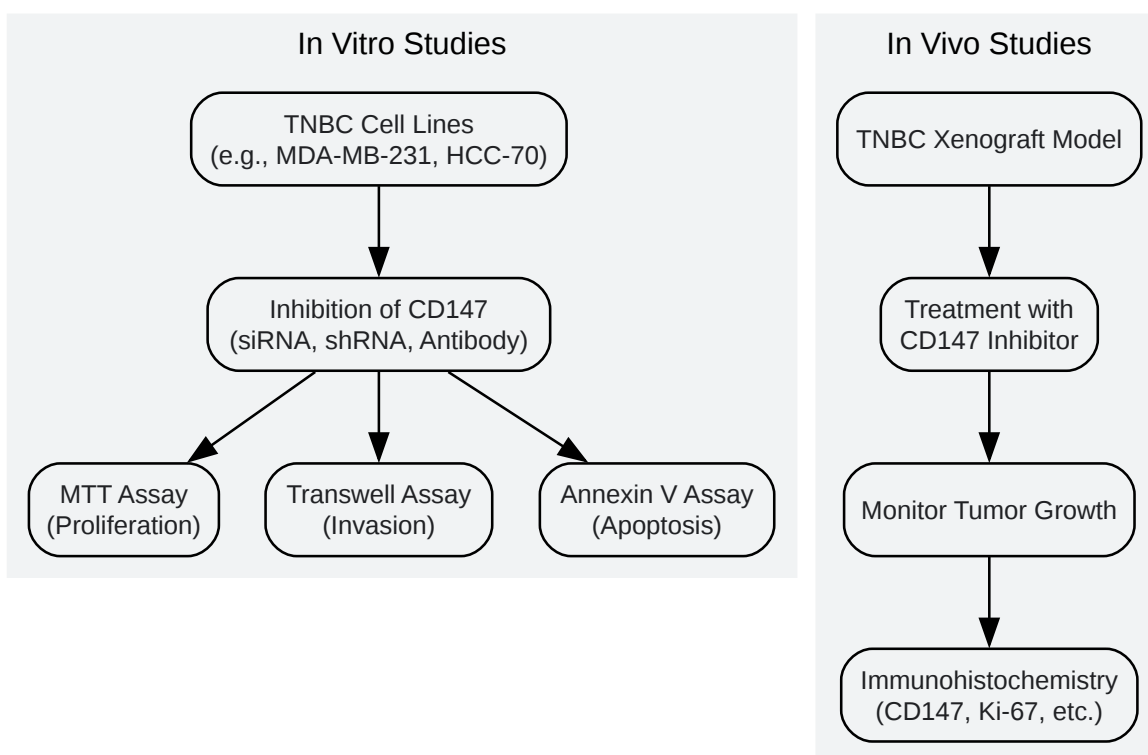
CD147 Signaling Pathway in TNBC



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Caption: CD147 signaling cascade in TNBC progression.

Experimental Workflow for CD147 Inhibition Studies

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Caption: Workflow for evaluating CD147 inhibitors.

Experimental Protocols

Immunohistochemistry (IHC) for CD147 Detection

Objective: To detect the expression and localization of CD147 in paraffin-embedded TNBC tissue sections.

Materials:

- Formalin-fixed, paraffin-embedded TNBC tissue sections (5 μ m)

- Xylene
- Ethanol (100%, 95%, 80%, 70%)
- Deionized water
- Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
- 3% Hydrogen peroxide
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- Primary antibody: anti-CD147
- HRP-conjugated secondary antibody
- DAB substrate kit
- Hematoxylin
- Mounting medium

Protocol:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene twice for 10 minutes each.
 - Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%) for 5 minutes each.
 - Rinse with deionized water.
- Antigen Retrieval:
 - Immerse slides in antigen retrieval buffer and heat in a microwave or water bath at 95-100°C for 10-20 minutes.
 - Allow slides to cool to room temperature.

- Peroxidase Blocking:
 - Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
 - Rinse with PBS.
- Blocking:
 - Incubate sections with blocking buffer for 30-60 minutes at room temperature.
- Primary Antibody Incubation:
 - Incubate sections with diluted anti-CD147 primary antibody overnight at 4°C.
- Secondary Antibody Incubation:
 - Rinse with PBS.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Rinse with PBS.
 - Apply DAB substrate and incubate until the desired brown color develops.
 - Wash with deionized water.
- Counterstaining:
 - Counterstain with hematoxylin for 1-2 minutes.
 - "Blue" the sections in running tap water.
- Dehydration and Mounting:
 - Dehydrate through a graded series of ethanol and clear in xylene.

- Mount with mounting medium and a coverslip.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of CD147 inhibition on the proliferation of TNBC cells.

Materials:

- TNBC cell lines (e.g., MDA-MB-231, HCC-70)
- 96-well plates
- Complete culture medium
- CD147 inhibitor or siRNA
- MTT solution (5 mg/mL in PBS)
- DMSO

Protocol:

- Cell Seeding:
 - Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
- Treatment:
 - Treat cells with varying concentrations of the CD147 inhibitor or transfect with CD147 siRNA. Include appropriate controls (untreated, vehicle control, control siRNA).
 - Incubate for 24, 48, or 72 hours.
- MTT Addition:
 - Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization:

- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the control group.

Transwell Invasion Assay

Objective: To evaluate the effect of CD147 inhibition on the invasive capacity of TNBC cells.

Materials:

- TNBC cell lines
- Transwell inserts (8 μ m pore size)
- Matrigel
- Serum-free medium
- Complete medium (with FBS as a chemoattractant)
- Cotton swabs
- Methanol or paraformaldehyde for fixation
- Crystal violet stain

Protocol:

- Insert Preparation:
 - Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.

- Cell Seeding:
 - Resuspend CD147-inhibited and control TNBC cells in serum-free medium.
 - Seed 5×10^4 to 1×10^5 cells into the upper chamber of the inserts.
- Chemoattraction:
 - Add complete medium containing FBS to the lower chamber.
- Incubation:
 - Incubate the plate at 37°C for 24-48 hours.
- Removal of Non-invasive Cells:
 - Gently remove the non-invasive cells from the upper surface of the membrane with a cotton swab.
- Fixation and Staining:
 - Fix the invasive cells on the lower surface of the membrane with methanol or paraformaldehyde.
 - Stain the cells with crystal violet.
- Quantification:
 - Count the number of stained cells in several random fields under a microscope.
 - Calculate the percentage of invasion relative to the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis in TNBC cells following CD147 inhibition.

Materials:

- TNBC cell lines

- CD147 inhibitor or siRNA
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
- Flow cytometer

Protocol:

- Cell Treatment:
 - Treat TNBC cells with the CD147 inhibitor or transfect with CD147 siRNA for the desired time.
- Cell Harvesting:
 - Harvest the cells by trypsinization and wash with cold PBS.
- Staining:
 - Resuspend the cells in 1X binding buffer.
 - Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
 - Incubate in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis:
 - Analyze the stained cells by flow cytometry within one hour.
 - Annexin V-positive/PI-negative cells are in early apoptosis.
 - Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
- Data Analysis:
 - Quantify the percentage of apoptotic cells in the treated versus control groups.

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